N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
CB-52 is a stable analog of Δ In vitro, CB-52 behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist.
Brand Name:
Vulcanchem
CAS No.:
869376-90-9
VCID:
VC0106542
InChI:
InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29)
SMILES:
CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2
Molecular Formula:
C26H43NO3
Molecular Weight:
417.6 g/mol
N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide
CAS No.: 869376-90-9
Reference Standards
VCID: VC0106542
Molecular Formula: C26H43NO3
Molecular Weight: 417.6 g/mol
CAS No. | 869376-90-9 |
---|---|
Product Name | N-Cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide |
Molecular Formula | C26H43NO3 |
Molecular Weight | 417.6 g/mol |
IUPAC Name | N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)undecanamide |
Standard InChI | InChI=1S/C26H43NO3/c1-2-3-4-11-14-22-16-19-24(28)21-25(22)30-20-13-10-8-6-5-7-9-12-15-26(29)27-23-17-18-23/h16,19,21,23,28H,2-15,17-18,20H2,1H3,(H,27,29) |
Standard InChIKey | BHJRHOCTESKVMJ-UHFFFAOYSA-N |
SMILES | CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2 |
Canonical SMILES | CCCCCCC1=C(C=C(C=C1)O)OCCCCCCCCCCC(=O)NC2CC2 |
Description | CB-52 is a stable analog of Δ In vitro, CB-52 behaves primarily as a CB1 receptor partial agonist and a CB2 receptor neutral antagonist. |
Synonyms | N-cyclopropyl-11-(2-hexyl-5-hydroxyphenoxy)-undecanamide |
Reference | 1.Brizzi, A.,Brizzi, V.,Cascio, M.G., et al. Design, synthesis, and binding studies of new potent ligands of cannabinoid receptors. Journal of Medicinal Chemistry 48, 7343-7350 (2005). |
PubChem Compound | 11495398 |
Last Modified | Nov 11 2021 |
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